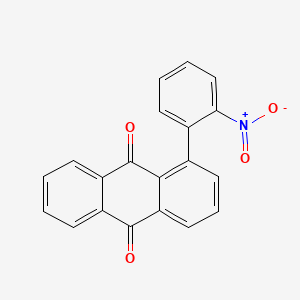![molecular formula C18H20O5 B12295052 3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione](/img/structure/B12295052.png)
3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3,6a-Dimetil-9-(2-metilbutanoyl)-9,9a-dihidrofuropiro[2,3-h]isocromeno-6,8-diona implica varios pasos, incluida la formación del núcleo furopiro[2,3-h]isocromeno y la funcionalización posterior. Los pasos clave normalmente incluyen:
Formación del núcleo furopiro[2,3-h]isocromeno: Esto se puede lograr mediante reacciones de ciclación que involucran precursores adecuados.
Funcionalización: Introducción del grupo 2-metilbutanoyl en la posición 9 y grupos metilo en las posiciones 3 y 6a.
Métodos de producción industrial
la producción a gran escala normalmente implicaría optimizar la ruta sintética para obtener mayores rendimientos y pureza, posiblemente utilizando enfoques biotecnológicos que involucren el cultivo de Penicillium chermesinum .
Análisis De Reacciones Químicas
Tipos de reacciones
3,6a-Dimetil-9-(2-metilbutanoyl)-9,9a-dihidrofuropiro[2,3-h]isocromeno-6,8-diona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a diferentes productos.
Sustitución: Se pueden producir varias reacciones de sustitución, particularmente en los grupos metilo y butanoyl.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente involucran temperaturas controladas y disolventes como diclorometano o etanol .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría conducir a productos desoxigenados .
Aplicaciones Científicas De Investigación
3,6a-Dimetil-9-(2-metilbutanoyl)-9,9a-dihidrofuropiro[2,3-h]isocromeno-6,8-diona tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 3,6a-Dimetil-9-(2-metilbutanoyl)-9,9a-dihidrofuropiro[2,3-h]isocromeno-6,8-diona implica su interacción con los objetivos celulares, lo que lleva a la interrupción de los procesos celulares. La actividad antibacteriana del compuesto se atribuye a su capacidad para inhibir la síntesis de la pared celular bacteriana y alterar la integridad de la membrana. Su actividad anticancerígena está relacionada con la inducción de apoptosis en las células cancerosas a través de la activación de vías de señalización específicas .
Comparación Con Compuestos Similares
Compuestos similares
Chermesinona A: Otra azaphilona con características estructurales similares pero diferentes actividades biológicas.
Chermesinona B: Comparte la misma estructura central pero difiere en los grupos funcionales unidos.
Coletotrichonas A-C: Azaphilonas aisladas de Colletotrichum sp.
Singularidad
3,6a-Dimetil-9-(2-metilbutanoyl)-9,9a-dihidrofuropiro[2,3-h]isocromeno-6,8-diona es único debido a su patrón de sustitución específico y la presencia del grupo 2-metilbutanoyl, que contribuye a sus actividades biológicas distintas .
Propiedades
Fórmula molecular |
C18H20O5 |
|---|---|
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
3,6a-dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione |
InChI |
InChI=1S/C18H20O5/c1-5-9(2)16(20)14-15-12-8-22-10(3)6-11(12)7-13(19)18(15,4)23-17(14)21/h6-9,14-15H,5H2,1-4H3 |
Clave InChI |
MZMGICPQNSXAGE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)C1C2C3=COC(=CC3=CC(=O)C2(OC1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)
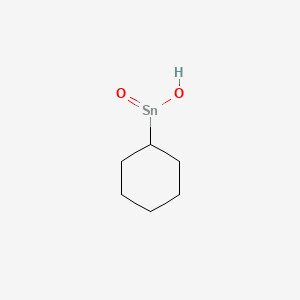
![4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12294980.png)

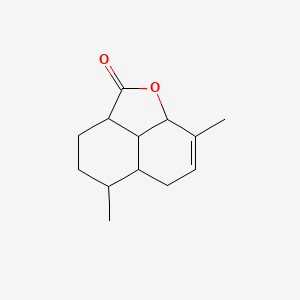
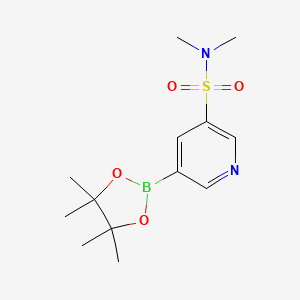
![3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-(17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)-N-methylpropanamide](/img/structure/B12295008.png)
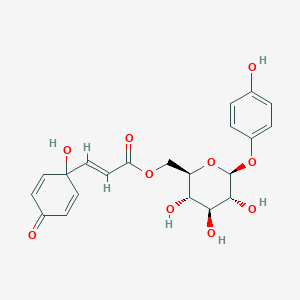

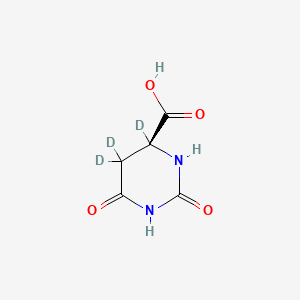
![3',6'-Dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;thiocyanate](/img/structure/B12295025.png)
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B12295028.png)
![L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12295030.png)
